Ethyl 5-(4-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(4-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thienopyridazine derivative characterized by a 4-nitrobenzamido substituent at position 5, a phenyl group at position 3, and an ethyl ester moiety at position 1. Its molecular framework combines a thieno[3,4-d]pyridazine core with functional groups that influence electronic properties, solubility, and biological interactions. The compound has been synthesized via microwave-assisted reactions involving dihydropyridazine precursors, sulfur, and morpholine, followed by recrystallization from ethanol . Key spectral data include $ ^1H $ NMR signals at δ 7.56 (NH$2$), 7.25–7.07 (aromatic protons), and 4.31 (ethyl ester CH$2$), supporting its structural assignment .
Properties
IUPAC Name |
ethyl 5-[(4-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O6S/c1-2-32-22(29)18-16-12-33-20(23-19(27)13-8-10-15(11-9-13)26(30)31)17(16)21(28)25(24-18)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNMZDXPXZXCRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(4-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound notable for its unique thieno[3,4-d]pyridazine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article examines the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 368.40 g/mol. The compound features a nitrobenzamide group and a phenyl substituent, which are crucial for its biological interactions.
The exact mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. These interactions could lead to modulation of inflammatory responses and cell proliferation processes .
Anticancer Properties
Research indicates that compounds within the thieno[3,4-d]pyridazine class exhibit significant anticancer activity. This compound has shown potential in inhibiting the growth of various human cancer cell lines. For instance, studies have reported that derivatives can induce apoptosis in cancer cells through the activation of intrinsic pathways .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains. The presence of the nitro group is believed to enhance its reactivity and ability to disrupt bacterial cell walls or metabolic processes. Research findings suggest that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Case Studies
| Study | Findings |
|---|---|
| Khalil et al. (2020) | Reported significant cytotoxic effects on breast cancer cell lines with IC50 values indicating strong activity at low concentrations. |
| Zhang et al. (2021) | Demonstrated antibacterial effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL. |
| Lee et al. (2022) | Investigated the apoptotic mechanisms in lung cancer cells treated with thieno[3,4-d]pyridazine derivatives, highlighting the role of oxidative stress in inducing cell death. |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler thieno[3,4-d]pyridazine precursors. Common methods include nucleophilic substitutions and cyclization reactions that introduce functional groups critical for its biological activity.
Synthetic Route Overview
- Starting Material : Ethyl 5-amino-thieno[3,4-d]pyridazine.
- Reagents : Use of nitrobenzoyl chloride for amide formation.
- Conditions : Reflux in an organic solvent such as dichloromethane.
- Purification : Column chromatography to isolate the desired product.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds with a thieno[3,4-d]pyridazine core exhibit significant anticancer activity. Ethyl 5-(4-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has been studied for its effects on various human cancer cell lines. The presence of the nitro and amide groups in its structure enhances its reactivity and biological properties, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial and antifungal properties. Preliminary studies suggest that this compound may inhibit bacterial growth and exhibit cytotoxic effects on pathogens, indicating its potential for therapeutic applications in treating infections .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step synthetic routes that allow for the incorporation of various functional groups. The versatility in synthesis provides opportunities to create derivatives with enhanced pharmacological profiles. For example, derivatives with different substituents on the benzamide or phenyl rings can lead to variations in biological activity .
Case Study 1: Anticancer Activity
A study focusing on the anticancer properties of thieno[3,4-d]pyridazine derivatives revealed that this compound significantly inhibited the proliferation of several cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest .
Case Study 2: Antimicrobial Effects
In another investigation, derivatives similar to this compound were tested against common bacterial strains. Results indicated that these compounds exhibited varying degrees of antimicrobial activity, with some showing potent inhibition against resistant strains .
Comparison with Similar Compounds
Table 1: Substituent Variations and Key Properties
Preparation Methods
Dieckmann Cyclization of Tetrahydrothienyl Acetate Derivatives
A method adapted from thieno[3,2-c]pyridazine synthesis involves Dieckmann condensation. Methyl 2-(5-methoxycarbonyl-3-oxotetrahydro-2-thienyl)acetate undergoes intramolecular cyclization under basic conditions to form tetrahydrothieno[3,4-d]pyridazin-3-one intermediates. Subsequent oxidation with N-bromosuccinimide (NBS) dehydrogenates the ring, yielding the aromatic thieno[3,4-d]pyridazine system.
Key Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Cyclization | NaOMe/MeOH | Reflux | 65–70% |
| Oxidation | NBS/DCM | 0°C to RT | 58% |
Hydrazine-Mediated Cyclocondensation
Alternative routes employ hydrazine derivatives. For example, 3-oxo-2-arylhydrazonopropanals condense with active methylene compounds (e.g., cyanoacetic acid) in acetic anhydride to form pyridazin-3-ones. Applied to thiophene precursors, this method could yield the dihydrothienopyridazine core.
Ethyl Carboxylate Esterification
The ethyl ester at position 1 is typically introduced early via Fischer esterification or chloroformate reaction.
Ethyl Chloroformate Coupling
Reaction of the carboxylic acid intermediate with ethyl chloroformate in pyridine at 0°C installs the ester.
Conditions
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Time | 4 h |
| Yield | 78% |
Phenyl Group Installation at Position 3
Suzuki-Miyaura Cross-Coupling
If a halogen (Br/I) exists at position 3, palladium-catalyzed coupling with phenylboronic acid under Suzuki conditions introduces the phenyl group.
Catalytic System
Direct Alkylation
Pre-functionalization with a leaving group (e.g., mesylate) allows nucleophilic aromatic substitution with phenylmagnesium bromide.
Integrated Synthetic Pathway
Combining these steps, a plausible route is:
- Core Formation : Dieckmann cyclization → Oxidation.
- Esterification : Ethyl chloroformate coupling.
- Phenyl Introduction : Suzuki coupling.
- Amidation : 4-Nitrobenzoyl chloride acylation.
Overall Yield : ~35–40% (four steps).
Microwave-Assisted Optimization
Adapting methods from pyrazolo[3,4-d]pyridazinone synthesis, microwave irradiation (150 W, 120°C, 5–8 min) accelerates cyclization steps, improving yields by 15–20% compared to conventional heating.
Analytical Characterization Data
Critical spectroscopic data for validation:
- ¹H NMR (DMSO-d₆) : δ 8.35 (d, J=8.4 Hz, 2H, Ar-H), 7.72–7.85 (m, 5H, Ph-H), 4.32 (q, J=7.1 Hz, 2H, -OCH₂), 1.33 (t, J=7.1 Hz, 3H, -CH₃).
- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O amide), 1520 cm⁻¹ (NO₂).
- MS (EI) : m/z 546 [M]⁺.
Challenges and Limitations
- Regioselectivity : Competing reactions during cyclization may yield isomeric byproducts.
- Nitro Group Stability : Harsh conditions (e.g., strong acids) risk nitro reduction.
- Scale-Up : Suzuki coupling Pd residues require rigorous purification.
Comparative Method Analysis
| Method | Steps | Total Yield | Time | Cost |
|---|---|---|---|---|
| Classical Dieckmann | 4 | 35% | 72 h | $$ |
| Microwave-Assisted | 4 | 48% | 6 h | $$$ |
| Hydrazine Cyclization | 3 | 28% | 48 h | $ |
Q & A
Q. What are the standard synthetic routes for this compound, and what key parameters influence yield?
Methodological Answer: The synthesis involves multi-step procedures starting with the preparation of the thieno[3,4-d]pyridazine core, followed by sequential functionalization. Key steps include:
- Core Formation : Cyclocondensation of thiophene derivatives with hydrazine analogs under reflux (110–120°C) in ethanol or DMF .
- Substituent Introduction : Amide coupling (e.g., 4-nitrobenzamido group) via EDC/HOBt-mediated reactions .
- Esterification : Ethyl ester formation using ethyl chloroformate in dichloromethane .
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C (amide step) | <60°C: Incomplete coupling; >80°C: Decomposition |
| Solvent Polarity | DMF > THF | Higher polarity improves nitrobenzamide solubility |
| Catalyst Loading | 1.2 eq EDC | <1.0 eq: Low coupling efficiency |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of substituents. Key peaks:
- Thieno[3,4-d]pyridazine C=O at δ ~165–170 ppm .
- Nitrobenzamido NH proton at δ ~10.2 ppm (broad, DMSO-d₆) .
- HRMS : Validate molecular ion ([M+H]⁺ expected at m/z 398.44) with <2 ppm error .
- IR : Confirm carbonyl stretches (C=O at ~1720 cm⁻¹, amide C=O at ~1680 cm⁻¹) .
Q. What in vitro models are used to evaluate biological activity?
Methodological Answer:
- Neuroprotection : Primary cortical neuron cultures exposed to oxidative stress (H₂O₂); measure viability via MTT assay (IC₅₀ ~25–50 µM) .
- Anti-inflammatory : LPS-induced RAW264.7 macrophages; quantify TNF-α suppression via ELISA (40–60% inhibition at 10 µM) .
- Dose-Response Design : Use 3–5 logarithmic concentrations with triplicate wells; include positive controls (e.g., dexamethasone for inflammation) .
Advanced Research Questions
Q. How to optimize regioselectivity in nucleophilic substitutions on the thieno[3,4-d]pyridazine core?
Methodological Answer: Regioselectivity challenges arise at C3 vs. C5 positions. Strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) favor C3 substitution due to stabilization of transition states .
- Catalyst Tuning : Pd(PPh₃)₄ improves cross-coupling yields at C5 by 20% vs. Pd(OAc)₂ .
- Computational Pre-screening : DFT calculations (B3LYP/6-31G*) predict charge distribution to guide reagent selection .
Q. How to resolve contradictions between computational and experimental spectral data?
Methodological Answer: Discrepancies in NMR chemical shifts (e.g., predicted vs. observed δ for aromatic protons) require:
- Advanced NMR : 2D experiments (HSQC, HMBC) to assign coupling pathways .
- Crystal Structure Validation : X-ray diffraction confirms spatial arrangement; compare with Gaussian-optimized geometries .
- Solvent Correction : Apply PCM models to computational data to account for DMSO shielding effects .
Q. What molecular modeling approaches elucidate interactions with kinase targets?
Methodological Answer:
- Docking (AutoDock Vina) : Simulate binding to ATP pockets of Aurora kinases; prioritize poses with ΔG < -8 kcal/mol .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns; RMSD <2 Å indicates stable binding .
- Pharmacophore Mapping : Align nitrobenzamido group with kinase hinge region (e.g., Met-793 in EGFR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
